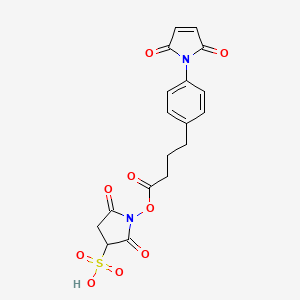

Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate

Description

Comparative Molecular Analysis

| Parameter | This compound | Succinimidyl 4-(4-maleimidophenyl)butyrate |

|---|---|---|

| Molecular Formula | C₁₈H₁₅N₂NaO₉S | C₁₈H₁₆N₂O₆ |

| Molecular Weight | 458.38 Da | 356.33 Da |

| Water Solubility | High | Limited |

| Membrane Permeability | No | Yes |

| Spacer Arm Length | 11.6 Å | 11.6 Å |

Properties

IUPAC Name |

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O9S/c21-14-8-9-15(22)19(14)12-6-4-11(5-7-12)2-1-3-17(24)29-20-16(23)10-13(18(20)25)30(26,27)28/h4-9,13H,1-3,10H2,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYRLCJMMJQUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437710 | |

| Record name | 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92921-26-1 | |

| Record name | 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis Overview

Sulfo-SMPB is synthesized by introducing a sulfonate group into the succinimidyl 4-(4-maleimidophenyl)butyrate (SMPB) molecule, enhancing its water solubility. The synthesis typically involves:

- Formation of the maleimide-functionalized aromatic butyrate backbone.

- Activation of the carboxyl group with N-hydroxysuccinimide to form the NHS ester.

- Introduction of the sulfonate group to yield the water-soluble sulfosuccinimidyl derivative.

This synthetic route results in a molecule with both hydrophilic and reactive functionalities, suitable for aqueous bioconjugation reactions.

Preparation of Sulfo-SMPB Solutions for Conjugation

The preparation of Sulfo-SMPB for use in crosslinking reactions involves dissolving the compound in an appropriate buffer:

| Parameter | Details |

|---|---|

| Solvent | Water or diluted, low-salt conjugation buffer (e.g., PBS) |

| Concentration | Typically prepared as a 10 mM stock solution |

| pH of Buffer | pH 7.2–7.5 preferred to balance NHS ester reactivity and maleimide stability |

| Temperature | Room temperature (20–25°C) for dissolution |

| Storage of Solution | Use immediately; discard unused solution |

For example, dissolving 4.58 mg of Sulfo-SMPB in 1 mL of water or diluted buffer yields a 10 mM stock solution ready for immediate use in conjugation reactions.

Two-Step Protein Crosslinking Preparation Method

Sulfo-SMPB is commonly used in a two-step conjugation protocol to link amine-containing proteins to sulfhydryl-containing molecules:

Step 1: Activation of Amine-Containing Protein

- Dissolve the amine-containing protein (Protein-NH2) in conjugation buffer at approximately 0.1 mM.

- Add Sulfo-SMPB at a 10- to 50-fold molar excess relative to the protein amine groups.

- Incubate for 30 minutes at room temperature or 2 hours at 4°C.

- Remove excess Sulfo-SMPB by desalting or dialysis to prevent nonspecific reactions.

Step 2: Conjugation with Sulfhydryl-Containing Protein

- Prepare the sulfhydryl-containing protein (Protein-SH) by ensuring free sulfhydryl groups are available, often by reduction of disulfide bonds.

- Mix the desalted, Sulfo-SMPB-activated Protein-NH2 with Protein-SH at the desired molar ratio.

- Incubate for 30 minutes at room temperature or 2 hours at 4°C.

- Quench the reaction if necessary by adding a buffer containing reduced cysteine.

This method allows precise control over conjugation ratios and is optimized to minimize side reactions such as hydrolysis of the NHS ester or maleimide groups.

Buffer and Reaction Conditions

- Buffers: Phosphate-buffered saline (PBS) at pH 7.2 is commonly used. Avoid buffers containing primary amines (e.g., Tris) or free sulfhydryls that compete with the crosslinker.

- pH Sensitivity: NHS ester hydrolysis increases at pH above 7.5, while maleimide groups lose specificity at higher pH; thus, pH 7.2–7.5 is optimal.

- Chelators: Addition of EDTA (1–5 mM) can prevent disulfide bond formation in sulfhydryl-containing proteins by chelating divalent metals.

Analytical and Quality Control Considerations

- Monitoring Conjugation: Electrophoresis and protein staining can estimate conjugation efficiency.

- Removal of Excess Reagent: Desalting columns (e.g., Zeba™ Spin Columns) are used to separate modified proteins from unreacted Sulfo-SMPB.

- Storage of Final Products: Conjugates are typically stored at 4°C or below to maintain stability.

Comparative Data Table of Related Crosslinkers

| Crosslinker Name | Spacer Arm Length (Å) | Spacer Composition | Water Solubility | Storage Temperature | Product No. (Sulfo-NHS) |

|---|---|---|---|---|---|

| Sulfo-SMPB | 11.6 | Alkane/Aromatic | Water-soluble | −20°C | 22317 |

| SMPB | 11.6 | Alkane/Aromatic | Not water-soluble | 4°C | 22416 |

| SMCC | 8.3 | Cyclohexane | Water-soluble | −20°C | 22322 |

| GMBS | 7.3 | Alkane | Water-soluble | −20°C | 22324 |

This comparison highlights Sulfo-SMPB’s unique combination of spacer length and water solubility, making it especially suitable for aqueous bioconjugation applications.

Research Findings and Applications

- Sulfo-SMPB has been effectively used in antibody-enzyme conjugates, hapten-carrier protein conjugates, and surface immobilization of biomolecules.

- Its water solubility reduces the need for organic solvents, preserving protein activity.

- The extended spacer arm reduces steric hindrance during conjugation, improving yield and functionality.

- Stability studies show that the maleimide group remains reactive for several hours under optimal pH, while NHS ester hydrolysis is the limiting factor in solution stability.

Chemical Reactions Analysis

Types of Reactions

Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate undergoes several types of reactions:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds

Common Reagents and Conditions

NHS Ester Reactions: Typically performed at pH 7-9 using primary amines.

Maleimide Reactions: Conducted at pH 6.5-7.5 with sulfhydryl-containing molecules

Major Products

Amide Bonds: Formed from the reaction of NHS ester with primary amines.

Thioether Bonds: Result from the reaction of maleimide with sulfhydryl groups

Scientific Research Applications

Biochemistry and Molecular Biology

Sulfo-SMPB is primarily used as a crosslinking agent for studying protein-protein interactions and protein labeling. Its ability to react with primary amines and sulfhydryl groups allows for the stable conjugation of enzymes, antibodies, and other biomolecules.

Case Study: Protein Conjugation

In a study examining the conjugation of antibodies to enzyme labels for immunoassays, Sulfo-SMPB facilitated the formation of stable thioether bonds with sulfhydryl-labeled proteins, enhancing assay sensitivity and specificity.

Drug Delivery Systems

The compound plays a significant role in developing targeted drug delivery systems. By conjugating drugs to specific targeting moieties using Sulfo-SMPB, researchers can enhance the therapeutic efficacy while minimizing side effects.

Case Study: Targeted Cancer Therapy

Research demonstrated that Sulfo-SMPB was used to link chemotherapeutic agents to antibodies targeting tumor-specific antigens. This approach improved drug accumulation at tumor sites while reducing systemic toxicity.

Diagnostic Assays

Sulfo-SMPB is employed in various diagnostic applications, including enzyme-linked immunosorbent assays (ELISAs) and lateral flow assays. Its ability to create stable conjugates allows for reliable detection of biomolecules.

Case Study: ELISA Development

In developing an ELISA for detecting viral antigens, Sulfo-SMPB was utilized to conjugate viral proteins to detection antibodies, significantly improving the assay's sensitivity.

Biosensors

The compound is also used in biosensor technology for detecting biomolecules through stable covalent attachment to sensor surfaces.

Case Study: Glucose Biosensor

A study reported the use of Sulfo-SMPB to immobilize glucose oxidase onto a gold electrode surface, resulting in enhanced biosensor performance for glucose monitoring in diabetic patients.

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds between its reactive groups and target molecules. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions enable the stable conjugation of different biomolecules, facilitating various biochemical and molecular biology applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key heterobifunctional crosslinkers:

Key Observations:

PEG-based linkers (e.g., Maleimide-PEG₄-NHS) offer even longer spacers (~17.5 Å) and improved flexibility .

Solubility: Sulpho-containing variants (e.g., this compound, Sulpho-SMCC) are preferred for aqueous reactions, whereas non-sulfonated analogs (e.g., SMPB) require organic solvents .

Reactivity :

- Azide-containing analogs (e.g., Sulphosuccinimidyl 4-(4-azidophenyl)butyrate) enable click chemistry but lack thiol-specific reactivity .

Biological Activity

Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate (Sulfo-SMPB) is a heterobifunctional crosslinker widely used in biochemical research for its ability to facilitate the conjugation of proteins and other biomolecules. This compound is particularly noted for its reactivity with amino and sulfhydryl groups, making it a valuable tool in various applications, including protein labeling, immunoassays, and the study of protein-protein interactions.

- Molecular Weight : 458.38 g/mol

- Solubility : Water-soluble

- Reactive Groups : Sulfo-NHS ester and maleimide

- Spacer Length : 11.6 Å

- Cell Permeability : Membrane impermeable, allowing for cell surface labeling

Sulfo-SMPB functions by forming stable covalent bonds between thiol groups (from cysteine residues) and maleimide groups. The sulfo-NHS ester group reacts with primary amines to form stable amide bonds, enhancing the specificity of crosslinking reactions. This dual reactivity allows researchers to create complex biomolecular assemblies that can be used in various biological assays.

Applications in Research

- Protein Conjugation : Sulfo-SMPB is commonly used to label proteins for detection in ELISA assays or for immobilization on solid supports.

- Cell Surface Labeling : Its membrane-impermeable nature enables selective labeling of proteins on the cell surface without affecting intracellular components.

- Biomimetic Materials : It has been employed in creating biomimetic materials that mimic natural cell surfaces, facilitating the study of cell adhesion and signaling pathways .

Case Study 1: Directional Coupling of Proteins

In a study involving the coupling of recombinant adhesins to polymer beads using Sulfo-SMPB, researchers demonstrated its effectiveness in inhibiting bacterial adhesion. The maleimide groups reacted with cysteine residues on the adhesins, allowing for a directional attachment that significantly reduced bacterial binding to host cells .

Case Study 2: Antibody Labeling

Sulfo-SMPB has been utilized for labeling antibodies in immunoassays. In one experiment, antibodies were successfully conjugated to fluorescent markers using Sulfo-SMPB as a linker, resulting in enhanced sensitivity and specificity in detecting target antigens .

Comparative Data Table

| Property | Sulfo-SMPB | Other Crosslinkers (e.g., SPDP) |

|---|---|---|

| Molecular Weight | 458.38 g/mol | Varies (typically lower) |

| Solubility | Water-soluble | Often less soluble |

| Reactive Groups | NHS ester, Maleimide | Varies (e.g., NHS ester only) |

| Cell Permeability | Membrane impermeable | Varies (some are permeable) |

| Stability of Conjugates | High stability in serum | Varies (often less stable) |

Q & A

Q. What is the reaction mechanism of SMPB in protein conjugation, and how does its heterobifunctionality influence experimental design?

SMPB contains an N-hydroxysuccinimide (NHS) ester and a maleimide group, enabling sequential conjugation. The NHS ester reacts with primary amines (e.g., lysine residues) at pH 7–9, while the maleimide targets sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.4. To optimize conjugation:

- Step 1: Activate the NHS ester by incubating SMPB with the amine-containing molecule (e.g., antibodies) in a neutral-to-alkaline buffer (e.g., PBS, pH 7.4).

- Step 2: Purify the maleimide-activated intermediate via gel filtration or dialysis.

- Step 3: React with thiol-containing molecules (e.g., peptides, enzymes) under reducing conditions (avoid excess DTT/TCEP).

- Critical Note: Use a 5–10:1 molar ratio of SMPB:protein to minimize overmodification .

Q. What buffer conditions are optimal for SMPB-mediated crosslinking, and how do ionic components affect reaction kinetics?

SMPB’s NHS ester stability is pH-dependent. For amine coupling:

- Use sodium phosphate (pH 8.0) or borate (pH 8.5) buffers. Avoid amine-containing buffers (e.g., Tris).

- For maleimide-thiol reactions, include EDTA (1–5 mM) to prevent metal-catalyzed oxidation of thiols.

- Sodium 1-octanesulfonate (in acetate buffer, pH 4.6) is recommended for analytical assays to stabilize intermediates .

Q. How does SMPB’s spacer arm length (14.5 Å) compare to other crosslinkers, and when should it be prioritized?

SMPB’s extended spacer (vs. SMCC’s 11.6 Å) reduces steric hindrance in large protein complexes. Use SMPB when:

- Target residues are buried in hydrophobic domains.

- Studying multi-subunit interactions requiring flexibility (e.g., membrane protein oligomerization) .

Advanced Research Questions

Q. How can conflicting crosslinking data (e.g., absence of expected bands on SDS-PAGE) be systematically analyzed?

Methodological Framework:

- Step 1: Validate reagent activity via model systems (e.g., BSA-cysteine conjugation).

- Step 2: Confirm quenching efficiency (e.g., 10 mM cysteine or glycine for NHS ester; 1 mM β-mercaptoethanol for maleimide).

- Step 3: Use non-reducing SDS-PAGE and Western blotting to detect crosslinked products.

- Step 4: Employ mass spectrometry to identify crosslinked residues.

- Interpretation: Negative results may indicate improper orientation or distance (>14.5 Å) between residues, not absence of interaction .

Q. What strategies resolve contradictions between crosslinking data and computational structural models?

- Integrate crosslinking constraints (e.g., lysine-cysteine distances ≤14.5 Å) into molecular dynamics simulations.

- Site-directed mutagenesis: Replace target lysine/cysteine residues (e.g., Lys32Ala, Cys27Ser) to test crosslinking dependency .

- Comparative analysis: Use shorter/longer crosslinkers (e.g., SMCC vs. SMPB) to refine spatial constraints .

Q. How can SMPB be applied to study transient protein-protein interactions in live-cell systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.